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For Researchers, Scientists, and Drug Development Professionals

Introduction to BINAPO Ligands
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO) is a chiral phosphine oxide ligand

derived from the well-established BINAP ligand. The introduction of oxygen atoms between the

phosphorus and naphthyl groups modifies the steric and electronic properties of the ligand,

influencing its catalytic activity and selectivity. BINAPO has emerged as a powerful ligand in

asymmetric catalysis, particularly in reactions where fine-tuning of the catalyst's electronic

nature and steric bulk is crucial for achieving high enantioselectivity. These ligands are

particularly effective in ruthenium-catalyzed asymmetric hydrogenations and as

organocatalysts in allylation reactions, providing efficient routes to chiral building blocks

essential for the synthesis of pharmaceuticals and other bioactive molecules.[1][2]

Application Notes
BINAPO and its derivatives have demonstrated significant utility in several classes of

asymmetric reactions. The choice of a specific BINAPO ligand is often dependent on the

substrate, with subtle changes in the ligand structure leading to dramatic variations in reactivity

and enantioselectivity.[1]
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Ruthenium complexes of BINAPO are highly effective catalysts for the asymmetric

hydrogenation of various prochiral substrates. This methodology is particularly valuable for the

synthesis of chiral β-amino acids and β-hydroxy esters, which are important intermediates in

drug development.

Suitable Substrates:

β-(Acylamino)acrylates: Ru-BINAPO catalysts can tolerate E/Z mixtures of β-aryl-substituted

β-(acylamino)acrylates, a significant advantage as these mixtures can be difficult to

separate.[1] This provides a direct and efficient route to enantioenriched β-amino acid

derivatives.[1][2]

β-Keto Esters: The hydrogenation of β-aryl- and β-alkyl-substituted β-keto esters using Ru-

BINAPO catalysts proceeds with high enantioselectivity, yielding valuable chiral β-hydroxy

esters.[1]

Ortho-substituted BINAPO ligands have been shown to be particularly effective in these

reactions, often providing higher enantioselectivities compared to the parent BINAPO ligand.[1]

Asymmetric Allylation of Aldehydes
Chiral phosphine oxides like BINAPO can act as Lewis base organocatalysts. They have been

successfully employed in the enantioselective allylation of aldehydes with allyltrichlorosilanes.

[3][4] This reaction is a valuable tool for the construction of chiral homoallylic alcohols.

Suitable Substrates:

Aromatic Aldehydes: A wide range of aromatic aldehydes with both electron-donating and

electron-withdrawing substituents are suitable substrates for this transformation, generally

providing good yields and enantioselectivities.[3][5]

The presence of additives such as diisopropylethylamine (DIPEA) and tetrabutylammonium

iodide (TBAI) can be crucial for accelerating the catalytic cycle in these reactions.
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The following tables summarize the performance of BINAPO-catalyzed reactions for a range of

substrates.

Table 1: Ru-Catalyzed Asymmetric Hydrogenation of β-
(Acylamino)acrylates

Substrate (β-
(Acylamino)acrylat
e)

Ligand Yield (%) ee (%)

Methyl (Z)-3-

acetamido-3-

phenylacrylate

(R)-o-BINAPO >95 96

Methyl (Z)-3-

acetamido-3-(p-

tolyl)acrylate

(R)-o-BINAPO >95 97

Methyl (Z)-3-

acetamido-3-(m-

tolyl)acrylate

(R)-o-BINAPO >95 96

Methyl (Z)-3-

acetamido-3-(o-

tolyl)acrylate

(R)-o-BINAPO >95 94

Methyl (Z)-3-

acetamido-3-(p-

methoxyphenyl)acrylat

e

(R)-o-BINAPO >95 98

Reaction conditions: Substrate/catalyst = 100:1, 80 psi H₂, EtOH, 50 °C, 20 h.

Table 2: Ru-Catalyzed Asymmetric Hydrogenation of β-
Keto Esters
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Substrate (β-Keto
Ester)

Ligand Yield (%) ee (%)

Ethyl benzoylacetate (R)-o-BINAPO >99 99

Ethyl 2-methyl-3-

oxobutanoate
(R)-o-BINAPO >99 98

Ethyl 3-oxo-3-

phenylpropanoate
(R)-o-BINAPO >99 99

Ethyl 3-oxo-4-

phenylbutanoate
(R)-o-BINAPO >99 97

Ethyl 3-oxopentanoate (R)-o-BINAPO >99 96

Reaction conditions: Substrate/catalyst = 100:1, 80 psi H₂, EtOH, 50 °C, 20 h.

Table 3: BINAPO-Catalyzed Asymmetric Allylation of
Aldehydes

Substrate
(Aldehyde)

Allylating
Agent

Ligand
(Catalyst)

Yield (%) ee (%)

Benzaldehyde
Allyltrichlorosilan

e
(S)-BINAPO 85 75

4-

Methoxybenzald

ehyde

Allyltrichlorosilan

e
(S)-BINAPO 82 78

4-

Chlorobenzaldeh

yde

Allyltrichlorosilan

e
(S)-BINAPO 88 72

2-

Naphthaldehyde

Allyltrichlorosilan

e
(S)-BINAPO 80 79

Cinnamaldehyde
Allyltrichlorosilan

e
(S)-BINAPO 75 68
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Reaction conditions: Aldehyde (1.0 eq), allyltrichlorosilane (1.5 eq), (S)-BINAPO (10 mol%),

DIPEA (2.0 eq), TBAI (0.2 eq), CH₂Cl₂, rt, 24 h.

Experimental Protocols
Protocol 1: General Procedure for Ru-Catalyzed
Asymmetric Hydrogenation of β-Keto Esters
This protocol provides a general method for the asymmetric hydrogenation of a β-keto ester

using a Ru-BINAPO catalyst.

Materials:

[Ru(p-cymene)Cl₂]₂

(R)- or (S)-BINAPO ligand

β-Keto ester substrate

Anhydrous, degassed ethanol (EtOH)

High-pressure hydrogenation vessel (autoclave)

Standard Schlenk line and inert gas (Argon or Nitrogen) techniques

Procedure:

Catalyst Preparation (in situ):

In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (1 mol%) and the

desired BINAPO ligand (2.2 mol%).

Add a small amount of anhydrous, degassed ethanol to dissolve the solids.

Stir the mixture at 50 °C for 30 minutes to form the active catalyst.

Reaction Setup:
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In a separate Schlenk flask, dissolve the β-keto ester substrate (100 mol%) in anhydrous,

degassed ethanol.

Transfer the substrate solution to the autoclave liner.

Using a cannula, transfer the pre-formed catalyst solution to the autoclave liner containing

the substrate.

Hydrogenation:

Seal the autoclave.

Purge the autoclave with hydrogen gas three times.

Pressurize the vessel to the desired hydrogen pressure (e.g., 80 psi).

Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time

(e.g., 20 hours).

Work-up and Analysis:

After the reaction is complete, cool the autoclave to room temperature and carefully vent

the hydrogen gas.

Concentrate the reaction mixture under reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC

analysis.

Protocol 2: General Procedure for BINAPO-Catalyzed
Asymmetric Allylation of Aldehydes
This protocol describes a general method for the organocatalytic asymmetric allylation of an

aldehyde with allyltrichlorosilane.

Materials:
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(S)- or (R)-BINAPO

Aldehyde substrate

Allyltrichlorosilane

Diisopropylethylamine (DIPEA)

Tetrabutylammonium iodide (TBAI)

Anhydrous dichloromethane (CH₂Cl₂)

Standard laboratory glassware and inert gas (Argon or Nitrogen) atmosphere

Procedure:

Reaction Setup:

To an oven-dried round-bottom flask under an inert atmosphere, add the BINAPO catalyst

(10 mol%).

Add the aldehyde substrate (1.0 eq), DIPEA (2.0 eq), and TBAI (0.2 eq).

Dissolve the mixture in anhydrous dichloromethane.

Cool the reaction mixture to 0 °C in an ice bath.

Addition of Allylating Agent:

Slowly add allyltrichlorosilane (1.5 eq) to the stirred reaction mixture.

Allow the reaction to warm to room temperature and stir for the specified time (e.g., 24

hours).

Work-up and Analysis:

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

Extract the aqueous layer with dichloromethane (3 x).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC

analysis.

Visualizations

General Experimental Workflow for BINAPO-Catalyzed Reactions
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Caption: General experimental workflow for BINAPO-catalyzed reactions.

Logical Relationship in BINAPO-Catalyzed Asymmetric Hydrogenation
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Caption: Logical relationship in BINAPO-catalyzed asymmetric hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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